![molecular formula C13H10ClN3O2 B1598045 5-chloro-pyrazolo[1,5-a]quinazoline-3-carboxylate d'éthyle CAS No. 174842-56-9](/img/structure/B1598045.png)

5-chloro-pyrazolo[1,5-a]quinazoline-3-carboxylate d'éthyle

Vue d'ensemble

Description

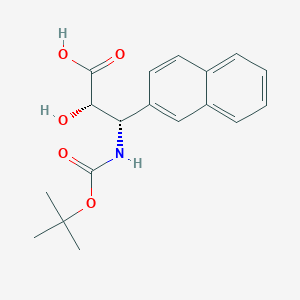

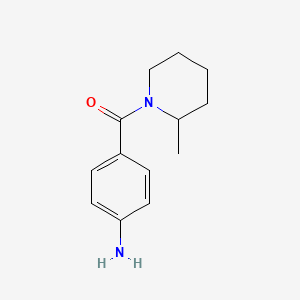

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a chemical compound with the molecular formula C13H10ClN3O2 . It has an average mass of 275.690 Da and a mono-isotopic mass of 275.046143 Da .

Synthesis Analysis

The synthesis of new 8-chloropyrazolo[1,5-a]quinazoline derivatives has been reported . The starting product, ethyl 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate, was reacted to afford the ethyl 5,8-dichloropyrazolo[1,5-a]quinazoline-3-carboxylate . This compound was then dissolved in a solution of ethanol and dichloromethane, and sodium borohydride was added in small portions .Molecular Structure Analysis

The molecular structure of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is represented by the formula C13H10ClN3O2 . Further molecular modelling studies were performed on all the final compounds to predict their profile on the α1β2γ2-GABA A R subtype .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate include the reaction of the starting product with sodium borohydride in a solution of ethanol and dichloromethane .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate include a molecular weight of 275.69 . More detailed physical and chemical properties are not provided in the sources.Applications De Recherche Scientifique

Nanotechnologie : Modification de surface des points quantiques

Enfin, dans le domaine de la nanotechnologie, le 5-chloro-pyrazolo[1,5-a]quinazoline-3-carboxylate d'éthyle peut être utilisé pour modifier la surface des points quantiques. Cette modification peut altérer les propriétés optiques et électroniques des points quantiques, ce qui est bénéfique pour les applications dans les technologies d'imagerie et de détection.

Chacune de ces applications tire parti de la structure chimique unique du this compound pour explorer de nouvelles frontières dans la recherche et le développement scientifiques. La polyvalence du composé met en évidence son importance dans divers domaines d'études .

Orientations Futures

The future directions for the study of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate could involve further molecular modelling studies and electrophysiological assays to better understand its profile on the α1β2γ2-GABA A R subtype . Additionally, more comprehensive studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

Mécanisme D'action

Target of Action

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a compound that has been identified to have potential anti-inflammatory properties . The primary targets of this compound are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets (ERK2, p38α, and JNK3) by binding to them . Molecular modeling supports that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 . The key residues of JNK3 important for this binding were identified .

Biochemical Pathways

The compound’s interaction with the MAPKs affects the downstream signaling pathways associated with these kinases. For instance, the inhibition of JNK3 can lead to a decrease in the transcriptional activity of nuclear factor κB (NF-κB), a key regulator of immune and inflammatory responses .

Result of Action

The compound’s action results in the inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human THP-1Blue monocytic cells . This inhibition leads to an overall anti-inflammatory effect, as demonstrated in an in vivo carrageenan-induced paw edema model .

Analyse Biochimique

Biochemical Properties

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABAA receptors, forming hydrogen bond interactions with specific amino acids . These interactions can influence the activity of the receptors, potentially leading to changes in cellular signaling pathways.

Cellular Effects

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABAA receptors can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect the expression of genes involved in these pathways, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to GABAA receptors, forming hydrogen bonds with specific amino acids, which can modulate the receptor’s activity . This modulation can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate can change over time. Its stability and degradation are important factors to consider. The compound is stable under inert atmosphere and at temperatures between 2-8°C . Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and signaling pathways. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses may lead to excessive inhibition of GABAA receptors, resulting in disrupted neuronal signaling and potential neurotoxicity.

Metabolic Pathways

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels. For example, its interaction with GABAA receptors can influence the metabolism of neurotransmitters, potentially altering their levels and activity in the brain.

Transport and Distribution

The transport and distribution of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects .

Subcellular Localization

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with GABAA receptors suggests that it may localize to synaptic regions, where it can modulate neuronal signaling .

Propriétés

IUPAC Name |

ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJDJCYFVGJPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381975 | |

| Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174842-56-9 | |

| Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)

![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)

![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)

![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)

![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)